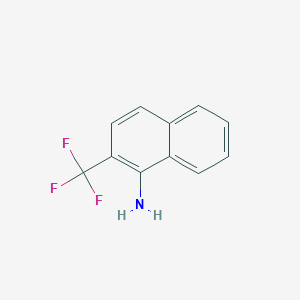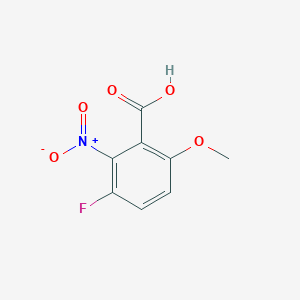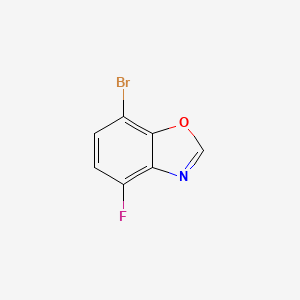
7-Bromo-4-fluoro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated and fluorinated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts may be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride (KF) in the presence of a crown ether catalyst can be used for fluorine substitution.
Coupling: Palladium-catalyzed coupling reactions are common for forming biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
7-Bromo-4-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-fluoro-1,3-benzoxazole in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, affecting their function and activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparación Con Compuestos Similares
- 7-Bromo-6-fluoro-1,3-benzoxazole
- 7-Bromo-5-fluoro-1,3-benzoxazole
- 2-Fluorobenzoxazole
Comparison: 7-Bromo-4-fluoro-1,3-benzoxazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C7H3BrFNO |
|---|---|
Peso molecular |
216.01 g/mol |
Nombre IUPAC |
7-bromo-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
Clave InChI |
SXHOXNGBYPZCDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)N=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
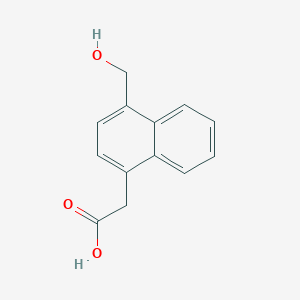
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)



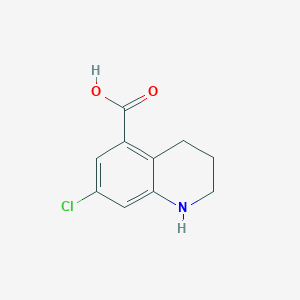

![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
